4-Methylpiperidin-4-amine
Overview
Description
4-Methylpiperidin-4-amine is a structural motif found in various bioactive compounds, including those with potential as HIV-1 entry inhibitors . It is a substituted piperidine, a class of compounds that are of interest due to their applications in medicinal chemistry, such as analgesics, neuroleptics, and antihistamines .
Synthesis Analysis
The synthesis of 4-methylpiperidin-4-amine derivatives can be achieved through different methods. One approach involves starting from isonipecotate, using Curtius rearrangement for introducing various substituents at the 4-position of the piperidine ring . Another method employs an enantiospecific synthesis starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Additionally, reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones has been used to produce 4-aminopiperidines in almost quantitative yield .
Molecular Structure Analysis
The molecular structure of 4-methylpiperidin-4-amine and its derivatives can be influenced by various substituents on the piperidine ring. For instance, the introduction of a methyl group can lead to different conformations and stereochemistry, affecting the compound's biological activity . The structure and interactions of substituted piperidines have also been studied using X-ray crystallography and quantum chemistry, revealing the influence of substitution on the number of hydrates formed .
Chemical Reactions Analysis
4-Methylpiperidin-4-amine can undergo various chemical reactions, including reductive amination, which is a common method for synthesizing amines . The compound can also be used as a building block for more complex molecules, such as CCR5 antagonists, which are important in the context of HIV-1 inhibition . The reactivity of the amine group also allows for the synthesis of polymers when reacted with vinyl monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylpiperidin-4-amine derivatives are influenced by their molecular structure. For example, the presence of a methyl group on the piperidine ring can affect the compound's melting temperature and hydrogen bonding interactions . The N-oxidation and N-quaternization of N-methylpiperidine-derived tertiary amines have been shown to significantly alter the 15N NMR chemical shifts, indicating changes in electronic environment due to these modifications .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Drug Discovery
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
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Synthesis of N-methyl imines
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Synthesis of N-methyl imines
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Chemical Intermediate
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Catalyst
- 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines .
- This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
Safety And Hazards
4-Methylpiperidin-4-amine is classified as a hazardous substance. It is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and using personal protective equipment .
Future Directions
Piperidine derivatives, including 4-Methylpiperidin-4-amine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the design of various drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research in this field is likely to focus on developing new synthesis methods and exploring the potential therapeutic applications of piperidine derivatives .
properties
IUPAC Name |
4-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOQTVTZVPADOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610670 | |
Record name | 4-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidin-4-amine | |
CAS RN |
196614-16-1 | |
Record name | 4-Methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196614-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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